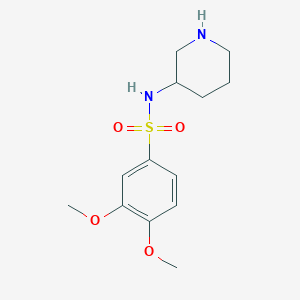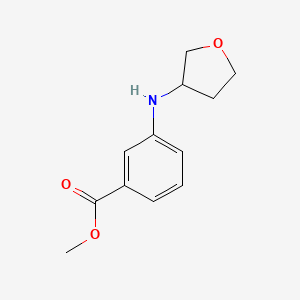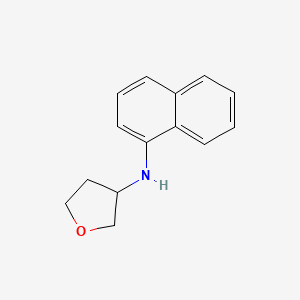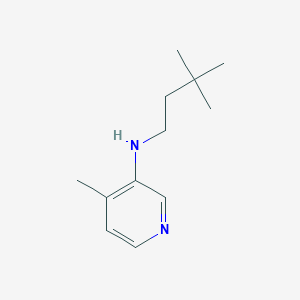
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine, also known as DMMPA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a pyridine derivative that has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a mechanism of action that involves the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and other physiological responses that can contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. These effects include the inhibition of certain enzymes and proteins, the reduction of inflammation, and the potential for the treatment of cancer and other diseases.
実験室実験の利点と制限
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has several advantages for use in lab experiments, including its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes and proteins. However, there are also limitations to its use, including the complexity of the synthesis process and the need for careful attention to the purity and yield of the final product.
将来の方向性
There are several potential future directions for research involving N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine. One area of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has also shown promise as an anti-inflammatory agent, and it may have potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there are limitations to its use, this compound has the potential to be a valuable tool in the development of new drugs and treatments for a range of diseases.
合成法
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine can be synthesized using various methods, including the reaction of 3,3-dimethylbutylamine with 4-methylpyridine-3-carboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 4-methyl-3-pyridylmethanol with 3,3-dimethylbutylamine in the presence of an acid catalyst. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions, yield, and purity of the final product.
科学的研究の応用
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been studied for its potential use in various scientific research applications. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-inflammatory agent, and it has also been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-5-7-13-9-11(10)14-8-6-12(2,3)4/h5,7,9,14H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXJSTIXJWIFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NCCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)

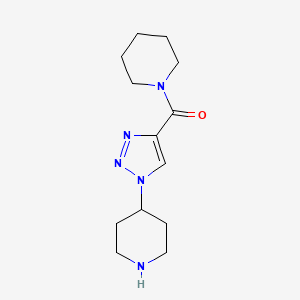
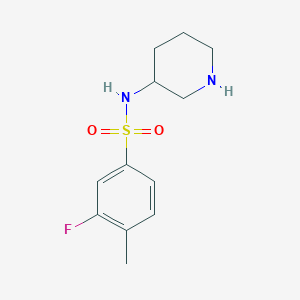


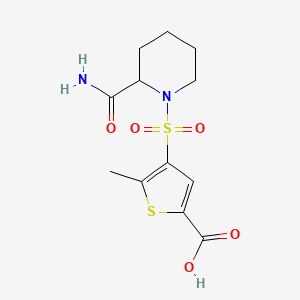
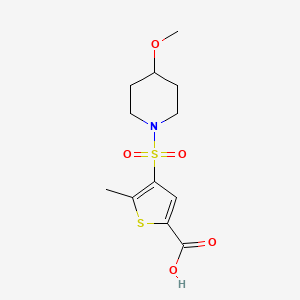
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)

